Stibane;pentahydrochloride
Description
"Stibane," systematically named antimony hydride (SbH₃), is a covalent hydride of antimony and a heavy analog of ammonia. It is a colorless, toxic gas with a pyramidal molecular structure (H-Sb-H angles: 91.7°; Sb-H bond length: 1.707 Å) and a foul odor resembling hydrogen sulfide . Stibane is highly unstable and decomposes readily, posing significant handling challenges. However, antimony-containing compounds, such as dibromo(phenyl)stibane, have been synthesized for applications in heteroacene frameworks .
Properties
Molecular Formula |
Cl5H8Sb |
|---|---|
Molecular Weight |
307.1 g/mol |
IUPAC Name |
stibane;pentahydrochloride |
InChI |
InChI=1S/5ClH.Sb.3H/h5*1H;;;; |
InChI Key |
QFJJIKGZKLCYFT-UHFFFAOYSA-N |
Canonical SMILES |
Cl.Cl.Cl.Cl.Cl.[SbH3] |
Origin of Product |
United States |
Preparation Methods
General Preparation Methods for Stibane (SbH₃)
Before discussing the specific preparation of stibane;pentahydrochloride, it is essential to understand the synthesis of the parent compound stibane (SbH₃), which serves as a fundamental building block for more complex antimony hydrides.
Reduction of Antimony Compounds
The most common method for preparing stibane involves the reduction of antimony(III) compounds using strong hydride reducing agents. These reactions typically proceed under controlled conditions to ensure safety and optimize yields.
Reduction with Metal Hydrides
Stibane can be prepared by the reaction of antimony(III) compounds with metal hydride reagents according to the following general reactions:
2 Sb₂O₃ + 3 LiAlH₄ → 4 SbH₃ + 1.5 Li₂O + 1.5 Al₂O₃
4 SbCl₃ + 3 NaBH₄ → 4 SbH₃ + 3 NaCl + 3 BCl₃
These reactions must be conducted under inert atmosphere conditions due to the high reactivity of stibane with oxygen.
Reaction of Metal Antimonides with Acids
Another approach involves the treatment of metal antimonides with acids, which generates stibane through protonolysis reactions:
Na₃Sb + 3 H₂O → SbH₃ + 3 NaOH
This method requires careful handling as it can produce stibane with various impurities depending on the reaction conditions.
Preparation Methods for this compound
The synthesis of this compound builds upon the preparation methods for simple stibane but incorporates additional steps to introduce the chlorine atoms. Based on established chemical principles and analogous compounds, several preparation approaches can be considered.
Direct Chlorination of Stibane
One potential method involves the controlled chlorination of stibane (SbH₃) under specific conditions:
SbH₃ + n Cl₂ → SbH₃Cl₂ₙ → Cl₅H₈Sb (+ byproducts)
This approach requires precise control of reaction conditions, including:
- Temperature (typically -78°C to 0°C)
- Solvent selection (typically non-polar, inert solvents)
- Chlorine addition rate
- Concentration of reactants
The challenge with this method is achieving selective chlorination without complete substitution of hydrogen atoms.
Reaction of Antimony Chlorides with Hydride Sources
An alternative approach involves the partial reduction of antimony pentachloride or the controlled hydride addition to antimony chlorides:
SbCl₅ + suitable hydride source → Cl₅H₈Sb
Potential hydride sources include:
- Sodium borohydride (NaBH₄) under controlled conditions
- Lithium aluminum hydride (LiAlH₄) with precise stoichiometry
- Trialkylsilanes under catalytic conditions
The key to successful synthesis via this route is controlling the extent of reduction to achieve the desired Cl₅H₈Sb stoichiometry.
Treatment of Antimony Compounds with HCl
Another potential method involves treating specific antimony compounds with hydrogen chloride under controlled conditions:
Sb-containing precursor + 5 HCl → Cl₅H₈Sb (under specific conditions)
This approach might involve the use of antimony hydride derivatives or organometallic antimony compounds that can undergo controlled protonation and chlorination.
Synthetic Approach Based on Stibine Oxide Chemistry
Building upon the chemistry of stibine oxides, which have been extensively studied, the following synthetic pathway could be proposed:
R₃SbO + excess HCl → R₃Sb·nHCl → further substitution → Cl₅H₈Sb
This approach would likely involve:
- Synthesis of a suitable stibine oxide precursor
- Treatment with hydrogen chloride
- Controlled substitution reactions
- Purification of the final product
Analysis of Preparation Methods and Reaction Conditions
Comparative Analysis of Synthetic Routes
Table 1 presents a comparative analysis of the potential preparation methods for this compound:
| Method | Starting Materials | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Chlorination | SbH₃, Cl₂ | -78°C to 0°C, inert solvent | Direct approach, potentially high yield | Difficult to control selectivity, safety concerns |
| Reduction of SbCl₅ | SbCl₅, hydride source | 0°C to 25°C, THF or toluene | Well-established chemistry, controlled conditions | Precise stoichiometry required, potential side reactions |
| HCl Treatment | Antimony precursors, HCl | Variable, depending on precursor | Simple reagents, scalable | May require specialized precursors, yield concerns |
| Stibine Oxide Route | R₃SbO, HCl | Room temperature, organic solvent | Based on established chemistry | Multi-step process, purification challenges |
Optimization Parameters
The preparation of this compound can be optimized by controlling several key parameters:
- Temperature: Typically maintained between -78°C and room temperature depending on the specific method
- Solvent selection: Non-nucleophilic solvents such as toluene, THF, or dichloromethane
- Concentration: Generally dilute conditions (0.1-0.5 M) to control reaction rate
- Addition rate: Slow addition of reagents to minimize side reactions
- Purification method: Typically involving low-temperature crystallization or specialized techniques
Specialized Equipment and Techniques
Required Equipment
The preparation of this compound necessitates specialized equipment due to the compound's sensitivity and the potential hazards associated with antimony hydrides:
- Schlenk lines or gloveboxes for inert atmosphere handling
- Low-temperature reaction vessels capable of maintaining -78°C
- Gas handling equipment for chlorine or hydrogen chloride
- Specialized glassware resistant to corrosive reagents
- Analytical equipment for monitoring reaction progress (NMR, IR)
Characterization and Purity Assessment
Analytical Methods
The purity and structure of synthesized this compound can be confirmed using:
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹²¹Sb NMR)
- Infrared spectroscopy to identify characteristic Sb-H and Sb-Cl stretching frequencies
- Mass spectrometry to confirm molecular weight and fragmentation pattern
- Elemental analysis to verify the Cl₅H₈Sb composition
- X-ray crystallography if suitable crystals can be obtained
Applications and Research Significance
This compound holds potential significance in several areas:
- Precursor for antimony-containing semiconductors and materials
- Reagent in specialized organic transformations
- Model compound for studying antimony coordination chemistry
- Potential applications in catalysis, particularly in reactions requiring Lewis acidic sites
The controlled preparation methods detailed in this article enable researchers to access this compound for further investigation of its properties and applications.
Chemical Reactions Analysis
Types of Reactions
Stibane;pentahydrochloride undergoes various chemical reactions, including:
Oxidation: Stibane is readily oxidized by oxygen or air to form antimony trioxide (Sb₂O₃) and water. [ 2 \text{SbH}_3 + 3 \text{O}_2 \rightarrow \text{Sb}_2\text{O}_3 + 3 \text{H}_2\text{O} ]
Decomposition: Stibane decomposes at elevated temperatures to produce antimony and hydrogen gas. [ 2 \text{SbH}_3 \rightarrow 3 \text{H}_2 + 2 \text{Sb} ]
Substitution: Stibane can undergo substitution reactions with various reagents to form stibanyl derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxygen, hydrogen, and various halides. Reactions are typically carried out under controlled conditions to prevent the release of toxic gases.
Major Products
The major products formed from the reactions of this compound include antimony trioxide, hydrogen gas, and various stibanyl derivatives.
Scientific Research Applications
Stibane;pentahydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of stibanyl compounds and other organometallic derivatives.
Biology: Investigated for its potential use in biological assays and as a tool for studying antimony metabolism.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of parasitic infections.
Industry: Utilized in the production of semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of stibane;pentahydrochloride involves its interaction with sulfhydryl groups in enzymes and proteins. This interaction can inhibit enzyme activity and disrupt cellular processes. The compound’s toxicity is primarily due to its ability to interfere with tissue respiration and other vital functions.
Comparison with Similar Compounds
Comparison with Similar Pentahydrochloride Compounds
The following analysis focuses on structurally distinct pentahydrochloride salts with documented research, as stibane pentahydrochloride lacks direct evidence.
Omiganan Pentahydrochloride
- Structure : A synthetic cationic antimicrobial peptide derived from indolicidin, with five hydrochloride groups enhancing solubility .
- Mechanism : Disrupts bacterial membranes via electrostatic interactions between its positive charge and the negatively charged phospholipids of microbial membranes, leading to cell lysis .
- Activity :
- Broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus), Gram-negative bacteria, and fungi (e.g., Candida spp.) .
- Retains efficacy against vancomycin-resistant S. aureus (VRSA) and methicillin-resistant S. aureus (MRSA) at concentrations ≤1% (clinical formulation strength) .
- Phase III trials demonstrated a 49% reduction in catheter-related infections compared to povidone-iodine .
- Applications : Topical gel for preventing catheter-associated bloodstream infections .
Chitopentaose Pentahydrochloride
- Structure : A chitosan oligosaccharide (C₃₀H₆₂Cl₅N₅O₂₁) with five hydrochloride groups, derived from chitin hydrolysis .
- Mechanism : Acts as a substrate for chitinase B (FjChiB) and exhibits anti-inflammatory properties .
- Activity :
Tetraethylenepentamine Pentahydrochloride
- Structure : A polyamine derivative (HN(CH₂CH₂NHCH₂CH₂NH₂)₂·5HCl) with five hydrochloride groups .
- Mechanism : Chelates metal ions and participates in crosslinking reactions due to multiple amine groups.
- Applications: Used in polymer synthesis and as a corrosion inhibitor . Limited biological data in the provided evidence.
Comparative Data Table
Research Findings and Challenges
- Omiganan Pentahydrochloride :
- Chitopentaose Pentahydrochloride :
- Tetraethylenepentamine Pentahydrochloride :
- Industrial utility is well-documented, but toxicity and environmental impact data are sparse .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
